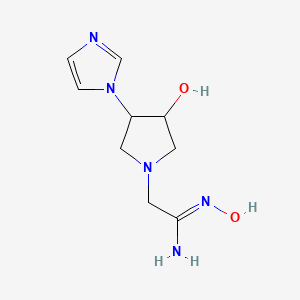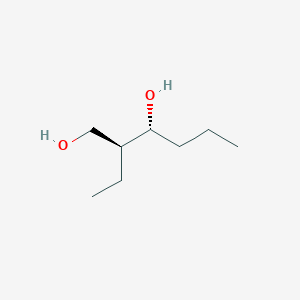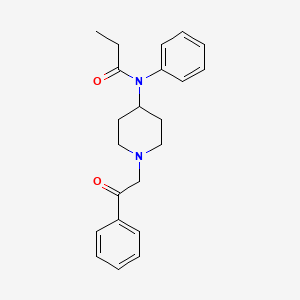
N-(1-Phenacyl-4-piperidyl)propionanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Phenacyl-4-piperidyl)propionanilide, commonly known as fentanyl, is a synthetic opioid analgesic. It was first synthesized by Dr. Paul Janssen in 1960 and introduced into clinical practice in 1963 . Fentanyl is known for its high potency, being approximately 100 times more potent than morphine . It is widely used for pain management, particularly in surgical settings and for chronic pain conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenacyl-4-piperidyl)propionanilide involves several steps. One common method starts with the reaction of N-benzyl-4-piperidone with aniline to form an imine, which is then reduced with sodium borohydride to yield 4-anilino-N-benzylpiperidine . This intermediate is then reacted with phenethyl bromide in the presence of a base to form the final product .
Industrial Production Methods
Industrial production of fentanyl typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions
N-(1-Phenacyl-4-piperidyl)propionanilide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can modify the piperidine ring.
Substitution: Substitution reactions can occur at the phenethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated reagents and bases are often used for substitution reactions.
Major Products
The major products formed from these reactions include various analogs of fentanyl, such as N-(1-propyl-4-piperidyl)propionanilide and N-(1-(2-phenoxyethyl)-4-piperidyl)propionanilide .
科学研究应用
N-(1-Phenacyl-4-piperidyl)propionanilide has numerous applications in scientific research:
Chemistry: Used as a reference compound in the synthesis of new opioid analogs.
Biology: Studied for its effects on opioid receptors and its role in pain modulation.
Medicine: Widely used in pain management, particularly in cancer patients and during surgeries.
Industry: Utilized in the development of new analgesic formulations and delivery systems.
作用机制
N-(1-Phenacyl-4-piperidyl)propionanilide exerts its effects by binding to the μ-opioid receptors in the central nervous system . This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound’s high lipophilicity allows it to cross the blood-brain barrier rapidly, contributing to its potent effects .
相似化合物的比较
Similar Compounds
Morphine: A natural opioid with lower potency compared to fentanyl.
Meperidine: A synthetic opioid with similar uses but less potency.
Alfentanil: A fentanyl analog with a shorter duration of action.
Uniqueness
N-(1-Phenacyl-4-piperidyl)propionanilide is unique due to its high potency, rapid onset, and versatility in various formulations (e.g., transdermal patches, lozenges) . Its ability to provide effective pain relief in both acute and chronic settings makes it a valuable compound in medical practice .
属性
分子式 |
C22H26N2O2 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC 名称 |
N-(1-phenacylpiperidin-4-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C22H26N2O2/c1-2-22(26)24(19-11-7-4-8-12-19)20-13-15-23(16-14-20)17-21(25)18-9-5-3-6-10-18/h3-12,20H,2,13-17H2,1H3 |
InChI 键 |
OUJAJBQQMXDNRK-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C1CCN(CC1)CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


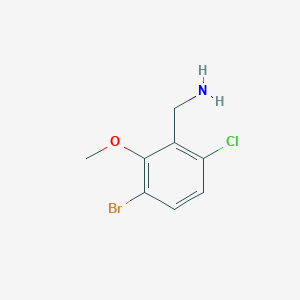
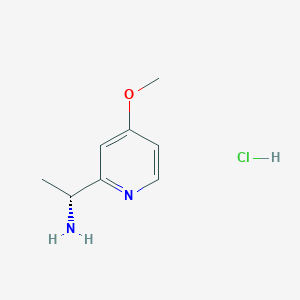

![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)
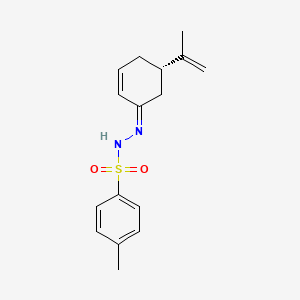

![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)

![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
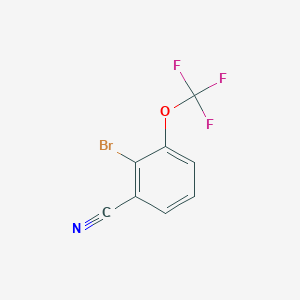
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
